Biochemical Potency: Omipalisib Exhibits Sub-20 pM Ki for PI3Kα, Significantly Outperforming Clinical-Grade Dual Inhibitors PF-04691502 and GDC-0980
Omipalisib demonstrates an exceptionally low Ki of 0.019 nM (19 pM) against the PI3K p110α isoform in cell-free assays . This is approximately 95-fold more potent than the dual inhibitor PF-04691502 (Ki = 1.8 nM) and over 260-fold more potent than GDC-0980 (IC50 = 5 nM) [1].
| Evidence Dimension | Inhibitory potency against PI3K p110α |
|---|---|
| Target Compound Data | Ki = 0.019 nM (19 pM) |
| Comparator Or Baseline | PF-04691502: Ki = 1.8 nM; GDC-0980: IC50 = 5 nM |
| Quantified Difference | ~95-fold more potent than PF-04691502; >260-fold more potent than GDC-0980 |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Superior biochemical potency translates directly to lower required concentrations in cellular and in vivo experiments, reducing potential off-target effects and enabling clearer mechanistic interrogation.
- [1] Santa Cruz Biotechnology. GDC-0980 (Apitolisib) Product Datasheet. SC-364497. View Source
